molecular formula C23H15Cl2N3O B2630766 1-(3,4-dichlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901043-83-2

1-(3,4-dichlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2630766
CAS No.: 901043-83-2
M. Wt: 420.29
InChI Key: AUVXBCXXBDBPNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dichlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of a hydrazine derivative with an appropriate diketone to form the pyrazole ring.

    Quinoline ring formation: The pyrazole intermediate is then subjected to cyclization reactions to form the quinoline ring system.

    Substitution reactions: The final steps involve introducing the 3,4-dichlorophenyl and 8-methoxy-3-phenyl groups through substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in alkaline conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products

    Oxidation: Quinoline-3,4-dicarboxylic acid.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Methoxy-substituted quinoline derivatives.

Scientific Research Applications

1-(3,4-dichlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-dichlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-8-methoxy-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl2N3O/c1-29-16-8-10-21-17(12-16)23-18(13-26-21)22(14-5-3-2-4-6-14)27-28(23)15-7-9-19(24)20(25)11-15/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVXBCXXBDBPNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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